Pyrrolidine, 2-methyl-1-[(5-phenyl-3-pyridinyl)carbonyl]-
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Overview
Description
Pyrrolidine, 2-methyl-1-[(5-phenyl-3-pyridinyl)carbonyl]- is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The compound is characterized by the presence of a pyrrolidine ring substituted with a methyl group and a carbonyl group attached to a phenyl-pyridinyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine, 2-methyl-1-[(5-phenyl-3-pyridinyl)carbonyl]- typically involves the construction of the pyrrolidine ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methylpyrrolidine with 5-phenyl-3-pyridinecarboxylic acid in the presence of a dehydrating agent can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 2-methyl-1-[(5-phenyl-3-pyridinyl)carbonyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Pyrrolidine, 2-methyl-1-[(5-phenyl-3-pyridinyl)carbonyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of pyrrolidine, 2-methyl-1-[(5-phenyl-3-pyridinyl)carbonyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger specific cellular responses .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different substituents and biological activities.
Pyrrolizines: Compounds with a fused pyrrolidine ring system, exhibiting unique chemical and biological properties.
Prolinol: A hydroxylated pyrrolidine derivative with distinct stereochemistry and applications.
Uniqueness
Pyrrolidine, 2-methyl-1-[(5-phenyl-3-pyridinyl)carbonyl]- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the phenyl-pyridinyl moiety enhances its ability to interact with various molecular targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
613660-92-7 |
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Molecular Formula |
C17H18N2O |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
(2-methylpyrrolidin-1-yl)-(5-phenylpyridin-3-yl)methanone |
InChI |
InChI=1S/C17H18N2O/c1-13-6-5-9-19(13)17(20)16-10-15(11-18-12-16)14-7-3-2-4-8-14/h2-4,7-8,10-13H,5-6,9H2,1H3 |
InChI Key |
UOJLWMGDMFJOPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN1C(=O)C2=CN=CC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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